7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl
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Overview
Description
7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, with a bromine atom at the 7th position and a hydrochloride salt form. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hydrochloride typically involves the following steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate in dimethyl sulfoxide, to yield the desired pyrrolo[1,2-A]pyrazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-A]pyrazine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Biological Studies: The compound is used in studies to understand its biological activities and mechanisms of action.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The exact mechanism of action of 7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-A]pyrazine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activities.
5H-Pyrrolo[2,3-B]pyrazine Derivatives: These compounds have a different ring fusion pattern and exhibit distinct biological activities, particularly in kinase inhibition.
Uniqueness
7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hydrochloride is unique due to its specific substitution pattern and potential for diverse biological activities. Its bromine atom at the 7th position and hydrochloride salt form contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c8-6-3-7-4-9-1-2-10(7)5-6;/h3,5,9H,1-2,4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPRNUUYBSRJAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C=C2CN1)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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